(R)-Nisoldipine - 103573-36-0

(R)-Nisoldipine

Catalog Number: EVT-1509376
CAS Number: 103573-36-0
Molecular Formula: C11H18N2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(R)-nisoldipine is a methyl 2-methylpropyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate that has R configuration.
Source

(R)-Nisoldipine was first synthesized in the 1980s and has been extensively studied for its pharmacological properties. It is derived from the parent compound nisoldipine, which is a racemic mixture of two enantiomers: (R)-nisoldipine and (S)-nisoldipine. The (R)-enantiomer is particularly noted for its higher potency and selectivity as a calcium channel blocker.

Classification
  • Chemical Class: Dihydropyridine derivatives
  • Mechanism of Action: Calcium channel blocker
  • Therapeutic Uses: Antihypertensive, antianginal
Synthesis Analysis

Methods

The synthesis of (R)-nisoldipine typically involves multi-step organic reactions starting from simpler precursors. One common method includes the condensation of 2,6-dimethylphenylacetic acid with 3-nitrobenzaldehyde, followed by cyclization and subsequent reduction steps.

Technical Details

  1. Starting Materials:
    • 2,6-Dimethylphenylacetic acid
    • 3-Nitrobenzaldehyde
    • Reagents such as sodium borohydride for reduction.
  2. Key Steps:
    • Condensation Reaction: Formation of an intermediate through nucleophilic attack.
    • Cyclization: Formation of the dihydropyridine ring.
    • Reduction: Conversion of nitro groups to amines or hydroxyl groups to enhance activity.
  3. Purification Techniques:
    • Recrystallization from suitable solvents.
    • Chromatographic methods for separation of enantiomers.
Molecular Structure Analysis

Structure

(R)-Nisoldipine has a complex molecular structure characterized by a dihydropyridine ring with various substituents that influence its pharmacological activity. The specific stereochemistry at the chiral center is crucial for its binding affinity to calcium channels.

Data

  • Molecular Formula: C18_{18}H18_{18}N2_{2}O4_{4}
  • Molecular Weight: 318.35 g/mol
  • Structural Features:
    • Dihydropyridine core
    • Nitro group on the phenyl ring
Chemical Reactions Analysis

Reactions

(R)-Nisoldipine undergoes various chemical reactions that can affect its stability and efficacy:

  1. Reduction Reactions:
    • The nitro group can be reduced to an amino group under acidic conditions.
  2. Degradation Pathways:
    • Exposure to light or moisture can lead to photodegradation or hydrolysis, resulting in inactive products.
  3. Analytical Methods:
    • High-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to analyze purity and degradation products.
Mechanism of Action

Process

(R)-Nisoldipine acts primarily on L-type calcium channels located in vascular smooth muscle cells and cardiac myocytes. By binding to these channels, it stabilizes them in an inactive state, preventing calcium influx during depolarization.

Data

  • Binding Affinity: Higher affinity for inactivated states of calcium channels enhances its efficacy.
  • Physiological Effects:
    • Vasodilation leads to reduced peripheral resistance.
    • Decreased myocardial oxygen demand.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a yellow crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol; poorly soluble in water.

Chemical Properties

  • pH Stability: Stable in neutral pH but may degrade under extreme acidic or basic conditions.
  • Melting Point: Approximately 170–172 °C.

Relevant Data or Analyses

Studies have shown that (R)-nisoldipine exhibits significant stability under standard storage conditions, but its degradation products must be monitored during formulation development.

Applications

Scientific Uses

(R)-Nisoldipine is utilized in various research contexts, particularly in pharmacokinetics and drug formulation studies. Its properties make it suitable for:

  • Development of controlled-release formulations.
  • Studies on drug-food interactions due to its absorption characteristics.
  • Research into new therapeutic applications beyond hypertension, such as potential neuroprotective effects.
Chemical Identity and Stereochemical Significance of (R)-Nisoldipine

Structural Characterization and Stereoisomerism

(R)-Nisoldipine is a dihydropyridine (DHP) calcium channel blocker characterized by a chiral center at carbon 4 of the 1,4-dihydropyridine ring. This asymmetric carbon arises from the non-planar conformation of the dihydropyridine ring and the presence of four distinct substituents: a 2-nitrophenyl group at C4, methyl ester groups at C3 and C5, and a methyl group at C6. The R-configuration is defined by the Cahn-Ingold-Prelog (CIP) priority rules, where the spatial arrangement of substituents around C4 follows a clockwise sequence of descending atomic numbers [1] [7].

  • Table 1: Molecular Descriptors of (R)-Nisoldipine
    PropertyValue/Description
    Chemical NameMethyl 2-methylpropyl (4R)-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
    Molecular FormulaC₂₀H₂₄N₂O₆
    Molecular Weight388.4 g/mol
    Chiral CenterC4 of DHP ring
    Absolute ConfigurationR
    Enantiomeric Pair(S)-Nisoldipine

Racemic nisoldipine (a 50:50 mixture of R- and S-enantiomers) exhibits optical inactivity due to opposing rotations of plane-polarized light. The R-enantiomer is dextrorotatory (+), though specific rotation values are not uniformly reported across studies. Stereoselective synthesis or chiral separation techniques—such as chiral HPLC using cellulose-based columns (e.g., Chiralcel® OJ)—are required to isolate (R)-nisoldipine from its racemate [1] [7].

Comparative Analysis of (R)- and (S)-Enantiomers in Calcium Channel Binding

The (R)- and (S)-enantiomers of nisoldipine exhibit profound differences in binding affinity to L-type calcium channels due to stereoselective interactions with the receptor site. Radioligand binding studies using tritiated nisoldipine enantiomers reveal:

  • Table 2: Binding Parameters of Nisoldipine Enantiomers to Calcium Channels
    Parameter(R)-(+)-Nisoldipine(S)-(−)-NisoldipineTissue Source
    Dissociation Constant (Kd)0.04 nM4.0 nMBovine aortic sarcolemma
    Association Half-life~120 minutes~12 minutesCanine cardiac sarcolemma
    Relative Binding Affinity100-fold higherReferenceRat ventricular membranes

The (R)-enantiomer binds with ~100-fold higher affinity to vascular smooth muscle membranes compared to the (S)-enantiomer. This stereoselectivity arises from complementary three-dimensional interactions between the R-configuration and a hydrophobic pocket within the α1-subunit of the calcium channel. The nitro group of the 2-nitrophenyl moiety and the ester side chains engage in hydrogen bonding and van der Waals contacts, with the R-configuration optimizing spatial orientation for these interactions. In contrast, the S-enantiomer experiences steric hindrance and suboptimal bonding [6] [9].

Electrophysiological studies confirm that (R)-nisoldipine preferentially stabilizes the inactivated state of calcium channels, resulting in prolonged channel blockade. The dissociation half-life of (R)-nisoldipine from cardiac membranes exceeds 120 minutes—10-fold longer than (S)-nisoldipine—due to stronger partitioning into lipid bilayers and slower unbinding kinetics [9] [10].

Role of Chiral Centers in Pharmacodynamic Selectivity

The chiral center at C4 governs pharmacodynamic differences between nisoldipine enantiomers:

  • Vasoselectivity: (R)-Nisoldipine is the pharmacologically active ("eutomer") enantiomer, responsible for >90% of the calcium-blocking activity in vascular smooth muscle. In vitro studies show it is 20-fold more potent than (S)-nisoldipine in relaxing coronary arteries (IC₅₀: 1.2 nM vs. 24 nM). This selectivity arises from enhanced binding to vascular (vs. cardiac) L-type channels, yielding a 10:1 vasoselectivity ratio [4] [10].
  • Metabolic Stereoselectivity: First-pass metabolism exhibits enantioselectivity favoring (S)-nisoldipine clearance. After oral racemic administration, plasma concentrations of (R)-nisoldipine are 5–13-fold higher than (S)-nisoldipine due to preferential CYP3A4-mediated oxidation of the S-enantiomer. This metabolic disparity amplifies the dominance of (R)-nisoldipine in systemic circulation [3] [7].
  • Impact of Disease States: Type 2 diabetes reduces CYP3A4 activity, increasing plasma exposure of both enantiomers but disproportionately elevating (S)-nisoldipine levels. Despite this, antihypertensive effects remain consistent, confirming (R)-nisoldipine as the primary effector of vasodilation [3].
  • Table 3: Functional and Metabolic Comparison of Nisoldipine Enantiomers
    Property(R)-(+)-Nisoldipine(S)-(−)-Nisoldipine
    Vasorelaxant Potency (IC₅₀)1.2 nM (coronary artery)24 nM (coronary artery)
    In Vivo Half-life13.7 ± 4.3 hours2.1 ± 0.5 hours
    Plasma Protein Binding>99% bound>99% bound
    Hepatic Clearance (Cl/f)3.6 L/h/kg (normal)38.8 L/h/kg (normal)
    Primary Metabolic PathwayCYP3A4 (slow)CYP3A4 (rapid)

The chiral switch from racemic nisoldipine to (R)-nisoldipine could theoretically enhance therapeutic precision by eliminating the inactive (S)-distomer. However, clinical formulations remain racemic due to synthesis complexity and metabolic interconversion concerns [1] [7].

Properties

CAS Number

103573-36-0

Product Name

(R)-Nisoldipine

IUPAC Name

3-O-methyl 5-O-(2-methylpropyl) (4R)-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C11H18N2

InChI

InChI=1S/C20H24N2O6/c1-11(2)10-28-20(24)17-13(4)21-12(3)16(19(23)27-5)18(17)14-8-6-7-9-15(14)22(25)26/h6-9,11,18,21H,10H2,1-5H3/t18-/m1/s1

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.